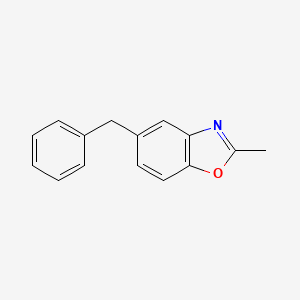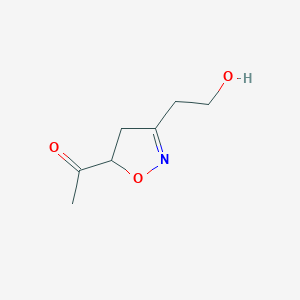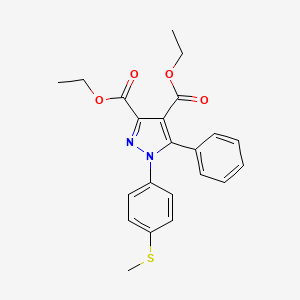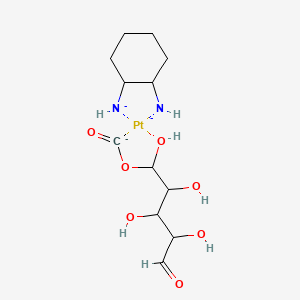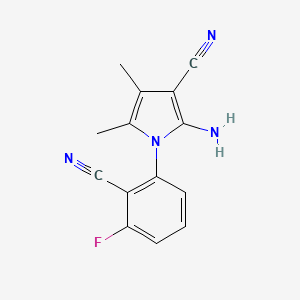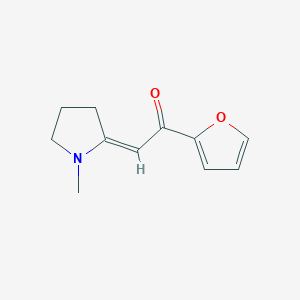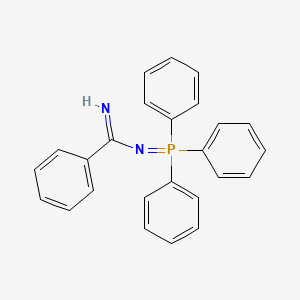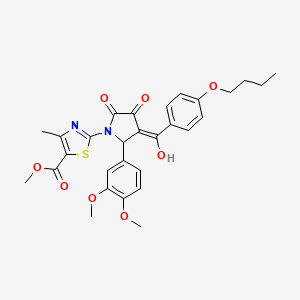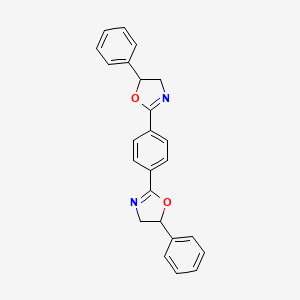
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene is a chemical compound with the molecular formula C24H20N2O2 and a molecular weight of 368.43 g/mol . It is a member of the bisoxazoline family, which are known for their applications as ligands in asymmetric catalysis . This compound features two oxazoline rings attached to a central benzene ring, with phenyl groups attached to the oxazoline rings .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene can be synthesized through a multi-step process involving the reaction of 1,4-dibromobenzene with 2-phenyl-4,5-dihydrooxazole . The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide . The reaction conditions include heating the mixture to a temperature of around 100°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline rings to other functional groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:
作用機序
The mechanism of action of 1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene involves its role as a ligand in catalytic processes . The oxazoline rings coordinate with metal centers, facilitating various catalytic reactions . The phenyl groups provide steric hindrance, enhancing the selectivity of the catalytic process .
類似化合物との比較
Similar Compounds
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Similar structure but with oxazoline rings at the 1,3-positions.
2,2’-Bis(4,5-dihydrooxazol-2-yl)biphenyl: Features biphenyl instead of a single benzene ring.
1,4-Bis(4,5-dihydrooxazol-2-yl)benzene: Lacks the phenyl groups on the oxazoline rings.
Uniqueness
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of phenyl groups on the oxazoline rings, which provide additional steric and electronic effects . This enhances its performance as a ligand in asymmetric catalysis compared to similar compounds .
特性
分子式 |
C24H20N2O2 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
5-phenyl-2-[4-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H20N2O2/c1-3-7-17(8-4-1)21-15-25-23(27-21)19-11-13-20(14-12-19)24-26-16-22(28-24)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2 |
InChIキー |
SXFWXWSOMDSZFE-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=N1)C2=CC=C(C=C2)C3=NCC(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


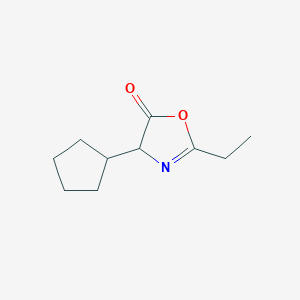
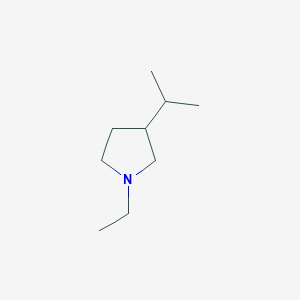
![2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15208127.png)

